

2-Methyl-4-(trifluoromethyl)phenylboronic acid

CAS number

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Compound of Interest

Compound Name:	2-Methyl-4-(trifluoromethyl)phenylboronic acid
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An In-depth Technical Guide to **2-Methyl-4-(trifluoromethyl)phenylboronic Acid**

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2-Methyl-4-(trifluoromethyl)phenylboronic acid**, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, its critical role in palladium-catalyzed cross-coupling reactions, representative synthesis protocols, and its applications, underpinned by field-proven insights and authoritative references.

Introduction and Strategic Importance

2-Methyl-4-(trifluoromethyl)phenylboronic acid (CAS Number: 957034-45-6) is a specialized organoboron compound that has garnered significant attention in organic synthesis. [1][2] Its structure, featuring a trifluoromethyl (-CF₃) group and a methyl (-CH₃) group on a phenylboronic acid scaffold, makes it a highly valuable reagent. The trifluoromethyl group is a crucial bioisostere for enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] This makes the title compound an indispensable tool for constructing complex molecular architectures in the pharmaceutical, agrochemical, and materials science industries. [3][4]

Boronic acids are prized for their versatile reactivity, stability, and relatively low toxicity; upon degradation, they typically yield boric acid, a compound considered environmentally benign.^[5] This guide will explore the causality behind the utility of **2-Methyl-4-(trifluoromethyl)phenylboronic acid**, focusing on its application in the Nobel Prize-winning Suzuki-Miyaura coupling reaction.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are foundational to its application in synthesis. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methyl group create a unique electronic profile that influences its reactivity.

Property	Value	Source(s)
CAS Number	957034-45-6	[1] [2]
Molecular Formula	C ₈ H ₈ BF ₃ O ₂	[6]
Molecular Weight	203.96 g/mol	[1]
Appearance	Typically a white to off-white crystalline powder	[7]
Functional Groups	Boronic acid [-B(OH) ₂], Methyl [-CH ₃], Trifluoromethyl [-CF ₃]	N/A

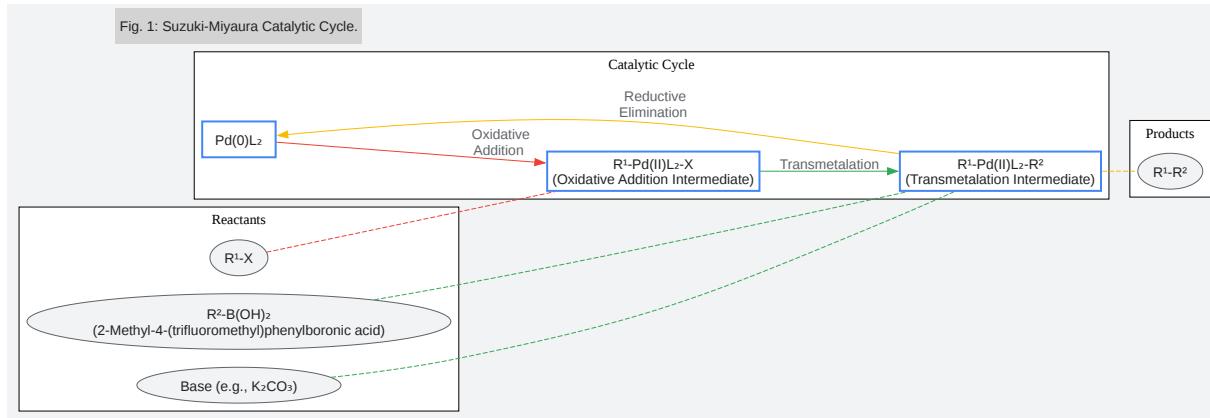
Core Application: The Suzuki-Miyaura Coupling

The primary application of **2-Methyl-4-(trifluoromethyl)phenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon (C-C) bonds.^{[3][8]} This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate, demonstrating broad functional group tolerance and mild reaction conditions.^[8]

The Catalytic Cycle: A Mechanistic Breakdown

The reaction proceeds via a well-established catalytic cycle involving three principal steps: oxidative addition, transmetalation, and reductive elimination.^{[9][10]} The presence of a base is critical for activating the boronic acid, which facilitates the transmetalation step.^[11]

- Oxidative Addition: A palladium(0) complex reacts with an organohalide (R^1-X), inserting the palladium into the carbon-halogen bond to form a palladium(II) intermediate.[8][9]
- Transmetalation: The organic moiety from the activated boronic acid (in this case, the 2-methyl-4-(trifluoromethyl)phenyl group) is transferred to the palladium(II) center, displacing the halide. This is the rate-determining step in many cases.[9]
- Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond (R^1-R^2) and regenerating the palladium(0) catalyst, which re-enters the cycle.[9][10]



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Fig. 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Representative Synthesis Protocol

Arylboronic acids are commonly synthesized via the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis.^[5] The following is a representative, self-validating protocol.

Objective: To synthesize **2-Methyl-4-(trifluoromethyl)phenylboronic acid**.

Causality: This process relies on creating a nucleophilic aryl species (Grignard or organolithium reagent) that can attack the electrophilic boron atom of the trialkyl borate. Anhydrous conditions are critical as organometallic intermediates react violently with water. The final acidic workup is necessary to hydrolyze the boronate ester to the desired boronic acid.

Step-by-Step Methodology

- Preparation of the Grignard Reagent (Anhydrous Conditions)
 - To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings.
 - Add a solution of 1-bromo-2-methyl-4-(trifluoromethyl)benzene in anhydrous diethyl ether or THF dropwise. A crystal of iodine may be added to initiate the reaction.
 - Stir the mixture until the magnesium has been consumed, indicating the formation of the Grignard reagent.
- Borylation (Low Temperature)
 - Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
 - Slowly add a solution of trimethyl borate or triisopropyl borate in anhydrous THF, maintaining the temperature below -70 °C to prevent over-addition.
 - Allow the mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Isolation

- Cool the reaction mixture in an ice bath and slowly quench by adding cold 1 M hydrochloric acid (HCl).
- Stir vigorously until two clear layers form.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification
 - The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure **2-Methyl-4-(trifluoromethyl)phenylboronic acid**.

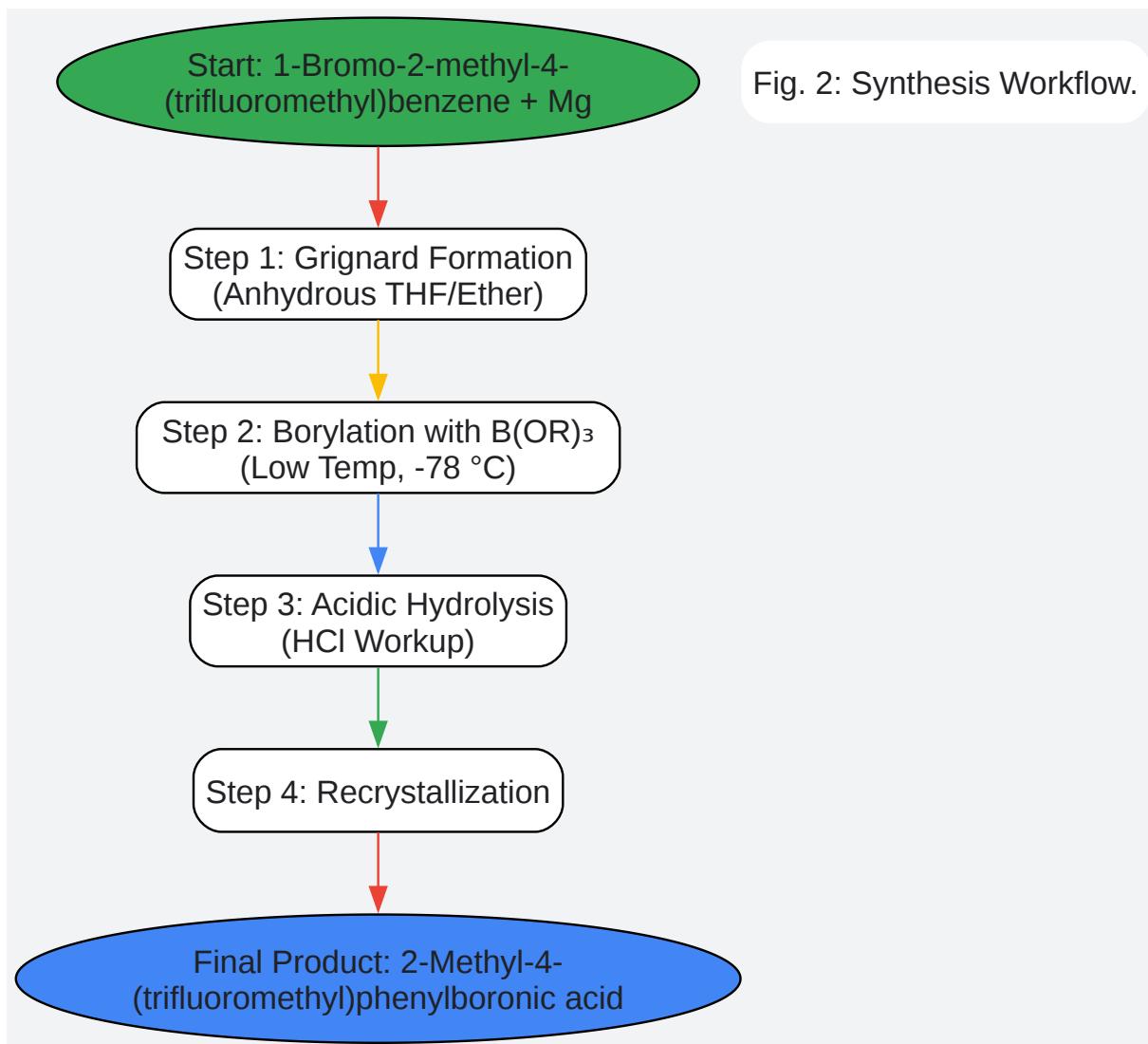
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Fig. 2: Representative workflow for the synthesis of an arylboronic acid.

Safety and Handling

As with all chemical reagents, proper handling of **2-Methyl-4-(trifluoromethyl)phenylboronic acid** is paramount. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, general guidelines for arylboronic acids apply.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[12][13]

- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly closed container in a cool, dry place, often under an inert atmosphere, as boronic acids can be sensitive to moisture.
- First Aid:
 - Skin Contact: Wash off with soap and plenty of water.[14]
 - Eye Contact: Rinse cautiously with water for several minutes.[12][14]
 - Inhalation: Move the person into fresh air.[14]
 - Ingestion: Rinse mouth with water and consult a physician.[14]

Conclusion

2-Methyl-4-(trifluoromethyl)phenylboronic acid is a powerful and versatile building block in synthetic chemistry. Its unique electronic and structural properties make it an ideal reagent for constructing complex organic molecules via the Suzuki-Miyaura coupling. For researchers in drug discovery and materials science, this compound offers a reliable pathway to novel structures with enhanced biological and physical properties, cementing its role as a critical tool in modern chemical innovation.

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